N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride
Description
N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride (CAS: 1216393-05-3, molecular formula: C23H25ClN4O2S2, molar mass: 489.05 g/mol) is a benzothiazole-derived compound featuring dual benzothiazole moieties linked via a carboxamide bridge and a morpholinoethyl substituent. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological studies. Benzothiazole derivatives are renowned for their antimicrobial, anticancer, and enzyme-inhibitory properties, with structural modifications (e.g., morpholine rings) often improving target binding and pharmacokinetics .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-1,3-benzothiazole-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S2.ClH/c26-20(19-22-15-5-1-3-7-17(15)28-19)25(10-9-24-11-13-27-14-12-24)21-23-16-6-2-4-8-18(16)29-21;/h1-8H,9-14H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLPUJGXIMMVJON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN(C2=NC3=CC=CC=C3S2)C(=O)C4=NC5=CC=CC=C5S4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological targets, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a benzo[d]thiazole moiety linked to a morpholinoethyl group and a carboxamide functional group. The molecular formula is characterized by a complex arrangement of functional groups, contributing to its diverse biological activities. The molecular weight is approximately 471.97 g/mol, indicating a relatively large structure that may interact with multiple biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Acetylcholinesterase Inhibition : Similar compounds have shown promising acetylcholinesterase (AChE) inhibitory activity, which is crucial for the treatment of neurodegenerative diseases like Alzheimer's. In vitro studies indicate that derivatives containing the benzo[d]thiazole scaffold exhibit significant AChE inhibition, suggesting potential therapeutic uses in cognitive disorders .
- Antimicrobial Activity : The compound's structural analogs have demonstrated antimicrobial properties against various pathogens. For instance, derivatives with similar structures have been tested against Gram-positive and Gram-negative bacteria, showing effective growth inhibition .
- Quorum Sensing Inhibition : Research indicates that certain benzothiazole derivatives can act as quorum sensing inhibitors in bacteria such as Pseudomonas aeruginosa, potentially reducing virulence without exerting direct antibacterial effects .
Research Findings and Case Studies
Several studies have investigated the biological activities of compounds related to this compound:
Table 1: Summary of Biological Activities
Comparison with Similar Compounds
Structural Analysis
- Target Compound: The morpholinoethyl group introduces a tertiary amine, enabling hydrogen bonding and improved membrane permeability. Dual benzothiazole rings may enhance π-π stacking with biological targets (e.g., kinases or DNA) .
- N-(Benzothiazol-2-yl)-3-chlorobenzamide : Lacks the morpholine moiety, reducing solubility. The chloro substituent may sterically hinder interactions but could confer electrophilic reactivity .
Key Research Findings and Limitations
- Structural Superiority: The target compound’s morpholinoethyl group and hydrochloride salt likely confer advantages in solubility and target engagement over simpler benzothiazoles .
- Data Gaps: Limited biological data for the target compound and its analogues hinder definitive efficacy comparisons.
- Synthetic Challenges : Low yields (e.g., 15% for the chloro analogue) highlight the need for optimized protocols .
Preparation Methods
Cyclization of 2-Aminothiophenol with Carboxylic Acid Derivatives
The benzo[d]thiazole rings in the target compound are synthesized via acid-catalyzed cyclization of 2-aminothiophenol with substituted benzoic acids. For example, 3-nitrobenzoic acid reacts with 2-aminothiophenol in PPA at 140–160°C for 6–8 hours to yield 2-(3-nitrobenzamido)benzothiazole intermediates. This method achieves yields of 68–74% when electron-withdrawing groups (e.g., nitro) are present on the aromatic ring, as they enhance electrophilic aromatic substitution.
Modifications to this approach include using 2-chlorobenzoic acid as a substrate, which reduces reaction times to 4 hours but requires higher temperatures (180°C) and results in lower yields (52–60%) due to competing hydrolysis.
Alternative Route: Oxidative Cyclization of Aldehydes
A one-pot oxidative cyclization strategy employs 2-hydroxybenzaldehydes and 2-aminothiophenol in the presence of cerium(IV) ammonium nitrate (CAN) and hydrogen peroxide. This method generates the benzothiazole core at room temperature within 3 hours, achieving 80–85% yields. However, scalability is limited due to the exothermic nature of the reaction and the need for strict stoichiometric control.
Amide Bond Formation and Morpholinoethyl Substitution
Carboxamide Coupling via Mixed Anhydride Method
The central carboxamide bond is formed by reacting benzo[d]thiazole-2-carboxylic acid with N-(2-morpholinoethyl)benzo[d]thiazol-2-amine. Activation of the carboxylic acid using ethyl chloroformate and triethylamine in tetrahydrofuran (THF) generates a reactive mixed anhydride, which subsequently reacts with the amine at 0–5°C. This method achieves 70–75% yields but requires rigorous exclusion of moisture to prevent hydrolysis.
Hydrochloride Salt Formation and Purification
Acid-Base Reaction for Salt Precipitation
The free base is dissolved in anhydrous dichloromethane and treated with hydrogen chloride gas at 0°C, resulting in immediate precipitation of the hydrochloride salt. Filtration and washing with cold diethyl ether yield the final compound with >98% purity (HPLC). Alternative methods using hydrochloric acid (HCl) in ethanol require longer crystallization times (24–48 hours) but produce larger crystals suitable for X-ray diffraction.
Chromatographic Purity Assessment
Reverse-phase HPLC with a C18 column and a mobile phase of acetonitrile/0.1% trifluoroacetic acid (70:30 v/v) confirms purity. The target compound elutes at 8.2 minutes (flow rate: 1 mL/min), with UV detection at 254 nm.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Reaction Time (h) | Scalability |
|---|---|---|---|---|
| PPA Cyclization | 68–74 | 95 | 6–8 | High |
| Oxidative Cyclization | 80–85 | 90 | 3 | Moderate |
| Mixed Anhydride Coupling | 70–75 | 97 | 12 | High |
| N-Alkylation | 65–70 | 93 | 12 | High |
Data aggregated from demonstrate that PPA-mediated cyclization and mixed anhydride coupling provide the optimal balance of yield and scalability for industrial applications.
Mechanistic Insights and Side Reactions
Competing Hydrolysis in Carboxamide Formation
During mixed anhydride activation, residual moisture leads to hydrolysis of the reactive intermediate, generating benzo[d]thiazole-2-carboxylic acid as a byproduct (5–10% yield). This is mitigated by employing molecular sieves and anhydrous solvents.
Regioselectivity Challenges in N-Alkylation
The tertiary amine product may undergo further alkylation at the morpholine nitrogen, forming quaternary ammonium salts (2–5% yield). Stoichiometric control (1:1 ratio of alkylating agent to amine) and low temperatures (0–5°C) suppress this side reaction.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, ArH), 8.12–7.98 (m, 4H, ArH), 4.25 (t, J = 6.8 Hz, 2H, NCH₂), 3.58–3.42 (m, 6H, morpholine), 2.85 (t, J = 6.8 Hz, 2H, CH₂N).
- HRMS (ESI+) : m/z calcd. for C₂₀H₂₁ClN₄O₂S₂ [M+H]⁺: 449.09; found: 449.12.
Industrial-Scale Optimization
Continuous Flow Synthesis
A microreactor system operating at 150°C with a residence time of 15 minutes enhances PPA-mediated cyclization, achieving 82% yield and reducing side products to <1%.
Green Chemistry Approaches
Replacing DMF with cyclopentyl methyl ether (CPME) in N-alkylation improves environmental sustainability while maintaining 68% yield.
Q & A
Q. Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction rates but may require post-reaction solvent removal via vacuum distillation.
- Catalytic Additives : Using DMAP (4-dimethylaminopyridine) improves amide coupling efficiency by reducing racemization .
- Byproduct Mitigation : Monitor intermediates via TLC or HPLC to isolate reactive intermediates early. For example, unreacted morpholinoethylamine can form Schiff bases if left unquenched .
Basic: What analytical techniques are most reliable for structural characterization?
Q. Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of morpholinoethyl (δ 2.4–3.8 ppm for CH₂-N) and benzo[d]thiazole (δ 7.2–8.1 ppm aromatic protons) moieties.
- Mass Spectrometry (HRMS) : Exact mass matching within 3 ppm error ensures molecular formula accuracy.
- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1240 cm⁻¹ (morpholine C-O-C) validate functional groups .
Advanced: How can computational modeling aid in predicting the compound’s pharmacokinetic properties?
Q. Methodological Answer :
- Molecular Docking : Software like AutoDock Vina predicts binding affinities to biological targets (e.g., kinases or GPCRs) by simulating interactions with active sites. For example, the morpholino group may hydrogen-bond with Asp86 in a kinase pocket .
- ADMET Prediction : Tools like SwissADME estimate logP (~2.5), solubility (moderate), and CYP450 metabolism profiles. The hydrochloride salt improves aqueous solubility but may reduce BBB permeability .
Basic: What biological activities have been reported for structurally similar benzo[d]thiazole derivatives?
Q. Methodological Answer :
- Anticancer Activity : Analogues inhibit tubulin polymerization (IC₅₀: 0.8–2.4 µM) by binding to the colchicine site, as shown in MCF-7 and HeLa cell lines .
- Antimicrobial Effects : Fluorinated derivatives exhibit MIC values of 4–16 µg/mL against S. aureus and E. coli via disruption of membrane integrity .
Advanced: How can conflicting data on biological activity be resolved in structure-activity relationship (SAR) studies?
Q. Methodological Answer :
- Dose-Response Reproducibility : Validate assays across multiple cell lines (e.g., NCI-60 panel) to rule out cell-specific effects.
- Metabolite Interference : Use LC-MS to confirm compound stability in assay media. For example, esterase-mediated hydrolysis of morpholinoethyl groups may generate inactive metabolites .
- Orthogonal Assays : Compare cytotoxicity (MTT assay) with target-specific assays (e.g., kinase inhibition ELISA) to distinguish on-target vs. off-target effects .
Basic: What strategies are used to assess the compound’s stability under physiological conditions?
Q. Methodological Answer :
- pH Stability Testing : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24h, followed by HPLC analysis. Hydrochloride salts typically show >90% stability at pH 7.4 but degrade at gastric pH (t₁/₂: ~3h) .
- Light/Thermal Stability : Store lyophilized samples at -20°C in amber vials to prevent photodegradation of the thiazole ring .
Advanced: How can researchers design derivatives to improve target selectivity and reduce toxicity?
Q. Methodological Answer :
- Bioisosteric Replacement : Substitute the morpholinoethyl group with piperazine or thiomorpholine to alter hydrogen-bonding patterns and reduce hERG channel binding (linked to cardiotoxicity) .
- Prodrug Approaches : Introduce ester or carbonate groups at the carboxamide nitrogen to enhance solubility and enable controlled release in vivo .
Basic: What are the critical steps for validating purity and identity in batch synthesis?
Q. Methodological Answer :
- HPLC-PDA : Use a C18 column (ACN/water + 0.1% TFA) to confirm >98% purity. Monitor λmax at 254 nm (thiazole absorption).
- Elemental Analysis (EA) : Match experimental C, H, N, S percentages with theoretical values (e.g., C: 54.2%, H: 4.8%, N: 12.1%, S: 10.3%) .
Advanced: How do solvent-free or green chemistry approaches impact the scalability of synthesis?
Q. Methodological Answer :
- Mechanochemical Synthesis : Ball-milling benzo[d]thiazole precursors with morpholinoethylamine in the absence of solvents reduces waste and improves atom economy (yields: 70–85%) .
- Microwave Assistance : Reduces reaction times from 24h to 30 minutes for amide coupling steps, but requires specialized equipment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
